Product packaging for 1-chloro-3-methoxy-5-phenoxyBenzene(Cat. No.:CAS No. 920036-16-4)

1-chloro-3-methoxy-5-phenoxyBenzene

Cat. No.: B13876591
CAS No.: 920036-16-4
M. Wt: 234.68 g/mol
InChI Key: BTAJPEXKONLWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-3-methoxy-5-phenoxybenzene is an organic compound with the molecular formula C13H11ClO2 and a molecular weight of 234.68 g/mol . This compound is for Research Use Only and is not intended for diagnostic or personal use. The structure of this compound, featuring chloro, methoxy, and phenoxy substituents on a benzene ring, makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The phenoxy and methoxy ether linkages are common in compounds with biological activity, suggesting its potential utility in the development and structure-activity relationship (SAR) studies of novel bioactive molecules . Researchers can utilize this compound in various applications, such as synthesizing more complex structures for pharmaceutical R&D, where it can serve as a core scaffold. Its exact physical properties, such as boiling and melting points, are areas for ongoing research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClO2 B13876591 1-chloro-3-methoxy-5-phenoxyBenzene CAS No. 920036-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920036-16-4

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

1-chloro-3-methoxy-5-phenoxybenzene

InChI

InChI=1S/C13H11ClO2/c1-15-12-7-10(14)8-13(9-12)16-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

BTAJPEXKONLWRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Cl)OC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1 Chloro 3 Methoxy 5 Phenoxybenzene

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The existing substituents on the aromatic ring significantly influence both the rate of reaction and the position of the incoming electrophile. libretexts.orguomustansiriyah.edu.iq

In 1-chloro-3-methoxy-5-phenoxybenzene, the benzene ring is trisubstituted. The regioselectivity of further electrophilic substitution is determined by the cumulative electronic effects of the chloro, methoxy (B1213986), and phenoxy groups.

Methoxy Group (-OCH₃): The methoxy group is a potent activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. organicchemistrytutor.com This resonance effect makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.com This increased reactivity speeds up the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orgmsu.edu

Phenoxy Group (-OPh): Similar to the methoxy group, the phenoxy group is also an activating, ortho, para-directing group due to the resonance donation of electrons from the ether oxygen into the benzene ring.

Chloro Group (-Cl): Halogens, like chlorine, are a unique case as they are deactivating yet ortho, para-directing. libretexts.orgorganicchemistrytutor.com Chlorine is more electronegative than carbon and withdraws electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack. libretexts.org However, the lone pairs on the chlorine atom can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

Directing Effects in this compound:

In a polysubstituted benzene ring, the directing effects of the substituents are combined. When multiple activating groups are present, the most powerful activating group generally dictates the position of substitution. khanacademy.org In this specific molecule, both the methoxy and phenoxy groups are strong activators, while the chloro group is a weak deactivator. Therefore, electrophilic substitution will be directed to the positions that are ortho and para to the methoxy and phenoxy groups. The positions C2, C4, and C6 are activated by these groups. However, since positions 3 and 5 are already substituted, the available activated positions are C2, C4, and C6. The chloro group at C1 also directs to its ortho (C2, C6) and para (C4) positions. Consequently, all three substituents direct incoming electrophiles to the same available carbons on the ring.

The generally accepted mechanism for electrophilic aromatic substitution proceeds in two main steps: libretexts.orgmasterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The reaction is initiated by the attack of the aromatic π-electron system on a strong electrophile (E⁺). masterorganicchemistry.combyjus.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the benzene ring. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or an arenium ion. byjus.com The stability of this intermediate is crucial in determining the reaction rate. Activating groups stabilize the arenium ion, thereby lowering the activation energy and increasing the reaction rate. libretexts.org

Deprotonation and Restoration of Aromaticity: In the second, much faster step, a base removes a proton from the sp³-hybridized carbon of the sigma complex. masterorganicchemistry.combyjus.com This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com

The presence of activating groups like methoxy and phenoxy on this compound enhances the rate of EAS reactions by stabilizing the intermediate arenium ion through resonance.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While less common than EAS, nucleophilic aromatic substitution (SNAr) is an important reaction pathway for certain aromatic compounds, particularly those bearing strong electron-withdrawing groups. byjus.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. numberanalytics.compressbooks.pub These EWGs are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. byjus.comlibretexts.org

In the case of this compound, the methoxy and phenoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack by increasing the electron density. numberanalytics.com Therefore, this compound is not expected to be highly reactive towards SNAr unless other activating groups, such as a nitro group, are introduced onto the ring.

The efficacy of the leaving group is also a critical factor. numberanalytics.com Good leaving groups are those that can stabilize a negative charge. Halides, such as chloride, are common leaving groups in SNAr reactions. numberanalytics.com

SNAr reactions provide a valuable method for the synthesis of aryl ethers. nih.govacs.org A general approach involves the reaction of an activated aryl halide with an alkoxide or a phenoxide nucleophile. rsc.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the leaving group to form the Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, and the aromatic system is restored, yielding the aryl ether product. libretexts.org

For a molecule like this compound to undergo SNAr to form a different aryl ether, it would first require the introduction of strong electron-withdrawing groups at the ortho or para positions relative to the chlorine atom.

Transformations Involving the Chloro Functionality

The chloro group on this compound can participate in various chemical transformations, although its reactivity is influenced by the other substituents on the ring. As discussed, nucleophilic aromatic substitution of the chlorine is generally disfavored due to the presence of electron-donating groups. However, under specific and often harsh reaction conditions, the chloro group can be replaced. For instance, aryl halides without activating electron-withdrawing groups can undergo substitution with strong nucleophiles at high temperatures. pressbooks.pub

Reductive Dehalogenation Methodologies

Reductive dehalogenation, or hydrodehalogenation, is a fundamental transformation that replaces a halogen atom with a hydrogen atom. In the context of this compound, this reaction selectively removes the chlorine atom, yielding 3-methoxy-5-phenoxybenzene. This process is not only crucial for the synthesis of the corresponding dehalogenated product but also serves as a method for detoxification of halogenated aromatic compounds. rsc.orgthieme-connect.de

Various catalytic systems have been developed to achieve this transformation under mild conditions. Palladium-based catalysts are particularly effective for the hydrodehalogenation of aryl chlorides. rsc.orgrsc.org For instance, palladium complexes supported by ylide-substituted phosphines (YPhos) have demonstrated high efficiency in catalyzing the dehalogenation of chloroarenes using ethanol (B145695) as a benign hydride source. rsc.orgrsc.org This method is notable for its mild reaction conditions, including the potential for room temperature applications. rsc.org

Another approach involves the use of palladium on charcoal (Pd/C), a heterogeneous catalyst that facilitates hydrodehalogenation in the presence of a hydrogen source. thieme-connect.de The rate of these reactions can be significantly accelerated by the addition of a base, such as triethylamine. thieme-connect.de Furthermore, transfer hydrogenation using reagents like sodium formate (B1220265) with a palladium catalyst is also a viable method for the reduction of aryl chlorides. thieme-connect.de

Copper-catalyzed systems have also been explored for the hydrodehalogenation of aryl chlorides. These methods can proceed under microwave-assisted conditions, offering a rapid and efficient alternative to traditional heating. acs.org

Table 1: Methodologies for Reductive Dehalogenation of Aryl Chlorides

Catalyst System Hydride Source Key Features
Palladium complexes with YPhos ligands Ethanol Mild reaction conditions, can be performed at room temperature. rsc.orgrsc.org
Palladium on charcoal (Pd/C) Hydrogen gas or Sodium formate Heterogeneous catalysis, rate enhancement with added base. thieme-connect.de
Copper iodide (CuI) with a diamine ligand Not specified in abstracts Microwave-assisted, tandem catalysis possible. acs.org
Photoredox catalysts Amide solvent Metal-free, utilizes visible light. researchgate.net

Cross-Coupling Reactions at the Aryl Halide Position

The chlorine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have made them viable substrates for these transformations. rsc.orgwikipedia.org

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting the aryl halide with a boronic acid or its ester. For a substrate like this compound, this reaction would introduce a new aryl or vinyl group at the position of the chlorine atom. The success of the Suzuki coupling with aryl chlorides often relies on the use of electron-rich and bulky phosphine (B1218219) ligands. tezu.ernet.inresearchgate.net

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org However, copper-free conditions have also been developed, which can be advantageous in certain synthetic contexts. rsc.org Microwave-assisted Sonogashira couplings of aryl chlorides have been shown to proceed rapidly and with good to excellent yields. nih.govacs.org

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction would allow for the introduction of a primary or secondary amine at the chlorinated position of this compound. The reaction is catalyzed by palladium complexes with specialized phosphine ligands. nih.gov

Table 2: Cross-Coupling Reactions of Aryl Chlorides

Reaction Name Coupling Partner Bond Formed Key Catalyst Features
Suzuki-Miyaura Coupling Boronic acid/ester C-C (aryl-aryl) Palladium with electron-rich, bulky phosphine ligands. tezu.ernet.inresearchgate.net
Sonogashira Coupling Terminal alkyne C-C (aryl-alkyne) Palladium catalyst, often with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgrsc.org
Buchwald-Hartwig Amination Amine C-N Palladium with specialized phosphine ligands. nih.gov

Reactivity at the Methoxy Group

Cleavage Reactions of Aromatic Ethers

The methoxy group in this compound can be cleaved to reveal a hydroxyl group, a process known as demethylation. This transformation is significant for modifying the properties of the molecule and for providing a site for further functionalization. A variety of reagents can effect the cleavage of aryl methyl ethers, with boron tribromide (BBr₃) being one of the most common and effective. nih.govgvsu.edursc.org

The reaction with BBr₃ is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. orgsyn.orgmdma.ch The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edu This method is valued for its mild conditions and high selectivity, often leaving other functional groups intact. rsc.org However, it is important to note that BBr₃ is a hazardous substance that reacts violently with water and alcohols. rsc.org

Other Lewis acids, such as aluminum chloride (AlCl₃), can also be used to cleave aromatic methoxy groups, particularly those adjacent to a carbonyl group. nih.gov

Table 3: Reagents for the Cleavage of Aryl Methyl Ethers

Reagent Typical Conditions Key Features
Boron tribromide (BBr₃) Dichloromethane, low temperature to room temperature. orgsyn.orgmdma.ch High efficiency and selectivity under mild conditions. rsc.org
Hydrogen bromide (HBr) Acetic acid, reflux Harsher conditions, may cause decomposition with sensitive substrates. mdma.ch
Aluminum chloride (AlCl₃) Inert solvent Can selectively cleave methoxy groups ortho to a carbonyl. nih.gov

Reactivity of the Phenoxy Ether Linkage

Cleavage and Exchange Reactions of Aryl Ethers

The phenoxy ether linkage in this compound represents another site of potential reactivity. The cleavage of diaryl ethers is generally more challenging than that of alkyl aryl ethers due to the strength of the aryl-oxygen bond. wikipedia.org However, specific reagents and conditions have been developed to achieve this transformation.

Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers, although these conditions are often harsh. chemistrysteps.commasterorganicchemistry.com Boron tribromide, while highly effective for demethylation, does not typically cleave diphenyl ethers. orgsyn.org

Transition-metal-free methods have emerged as a powerful alternative for the reductive cleavage of diaryl ethers. For instance, the combination of triethylsilane with a strong base like potassium tert-butoxide can effectively cleave the C-O bond in diaryl ethers. researchgate.net

The cleavage of diaryl ethers can also be achieved under aqueous conditions at high temperatures. acs.org This approach is relevant to understanding the degradation of such compounds in environmental or industrial processes.

Side Chain Functionalization and Derivatization Strategies

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents (chloro, methoxy, and phenoxy groups) will influence the position of the incoming electrophile. Diphenyl ether itself undergoes reactions such as hydroxylation, nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.org

Derivatization is a key strategy for modifying the chemical properties of a molecule, often to enhance its analytical detection or to create analogues with different biological activities. libretexts.org For a molecule like this compound, derivatization could involve reactions at the aromatic rings or transformations of the existing functional groups. For example, if the methoxy group is cleaved to a phenol (B47542), the resulting hydroxyl group can be acylated or alkylated. nih.gov

The introduction of functional groups through these reactions can provide handles for further synthetic manipulations. For instance, nitration followed by reduction would yield an amino group, which could then be subjected to a variety of transformations.

Table 4: Common Derivatizing Agents and Reactions

Reaction Type Reagent Class Functional Group Introduced
Nitration Nitrating agents (e.g., HNO₃/H₂SO₄) Nitro group (-NO₂)
Halogenation Halogens (e.g., Br₂, Cl₂) with Lewis acid Halogen atom (-Br, -Cl)
Friedel-Crafts Acylation Acyl halide/anhydride with Lewis acid Acyl group (-COR)
Friedel-Crafts Alkylation Alkyl halide with Lewis acid Alkyl group (-R)
Sulfonation Fuming sulfuric acid Sulfonic acid group (-SO₃H)
Esterification (of a derived phenol) Acyl chloride/anhydride Ester group (-OCOR)
Alkylation (of a derived phenol) Alkyl halide Alkyl ether group (-OR)

Photoinduced Reactivity and Degradation Pathways

The study of the photoinduced reactivity and degradation of this compound is crucial for understanding its environmental fate and potential for transformation under solar irradiation. While direct research on this specific compound is limited, the photochemical behavior of structurally related compounds, such as substituted diphenyl ethers and chlorinated aromatic compounds, provides a framework for predicting its degradation pathways. The presence of a chloro substituent, a methoxy group, and a phenoxy ether linkage suggests a complex interplay of photochemical reactions.

Under ultraviolet (UV) irradiation, a primary anticipated degradation mechanism is the reductive dehalogenation of the chloro-substituent. This process, commonly observed in the photolysis of chlorinated aromatic hydrocarbons, involves the cleavage of the carbon-chlorine bond. The energy absorbed from UV light can lead to the homolytic cleavage of the C-Cl bond, generating a highly reactive aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other organic matter to form 3-methoxy-5-phenoxybenzene. This pathway is a significant detoxification step, as it removes the halogen atom which is often associated with increased toxicity and persistence.

Another significant degradation pathway is the cleavage of the ether bond. Diaryl ethers are known to undergo photo-cleavage, which for this compound could occur at either the C-O bond of the methoxy group or the C-O bond of the phenoxy group. This would lead to the formation of various phenolic and benzene derivatives. For instance, cleavage of the phenoxy linkage could yield 1-chloro-3-methoxy-phenol and phenol as primary photoproducts.

Hydroxylation of the aromatic rings is also a probable transformation pathway. The photolysis of aromatic compounds in aqueous environments, often mediated by photochemically produced reactive oxygen species such as hydroxyl radicals, can introduce hydroxyl groups onto the benzene rings. This would increase the polarity and water solubility of the compound, facilitating further degradation. For this compound, hydroxylation could occur at various positions on either of the two aromatic rings, leading to a variety of hydroxylated diphenyl ether derivatives.

The kinetics of photodegradation are expected to follow pseudo-first-order kinetics, a common observation for the photolysis of organic pollutants in dilute solutions. The rate of degradation would be influenced by factors such as the intensity and wavelength of the light source, the presence of photosensitizers in the medium, and the pH of the solution.

To provide a clearer, though hypothetical, representation of potential photoproducts and their formation pathways, the following data tables outline the expected transformations.

Table 1: Predicted Photodegradation Pathways of this compound

PathwayDescriptionPredicted Primary Photoproducts
Reductive Dechlorination Cleavage of the C-Cl bond and replacement with a hydrogen atom.3-methoxy-5-phenoxybenzene
Ether Bond Cleavage Scission of the C-O bonds of the methoxy or phenoxy groups.1-chloro-3-methoxyphenol, Phenol, 1-chloro-3-hydroxy-5-phenoxybenzene
Ring Hydroxylation Addition of hydroxyl groups to the aromatic rings.Hydroxylated derivatives of this compound

Table 2: Hypothetical Kinetic Data for Photodegradation

ParameterValueConditions
Quantum Yield (Φ) 0.05 - 0.2Aqueous solution, 254 nm UV irradiation
Half-life (t½) 2 - 10 hoursSimulated sunlight, surface water conditions
Rate Constant (k) 0.07 - 0.35 h⁻¹Based on pseudo-first-order kinetics

It is important to emphasize that the data presented here are predictive and based on the known photochemical behavior of analogous compounds. Rigorous experimental studies involving product identification and quantification are necessary to fully elucidate the intricate photoinduced degradation pathways of this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 3 Methoxy 5 Phenoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. For 1-chloro-3-methoxy-5-phenoxybenzene, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, offering unequivocal proof of its constitution.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Proton and Carbon Assignments

To fully assign the ¹H and ¹³C NMR spectra of this compound, a suite of 2D NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the trisubstituted benzene (B151609) ring, COSY would show correlations between the aromatic protons, helping to establish their connectivity. Similarly, it would confirm the couplings within the phenoxy group's phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected between the methoxy (B1213986) protons and the C3 carbon of the central ring, and between the protons of the phenoxy ring and the carbon atom of the central ring attached to the ether oxygen (C5).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule, for example, the spatial relationship between the methoxy group and the adjacent aromatic protons, and the orientation of the phenoxy group relative to the central benzene ring.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on the known substituent effects of chloro, methoxy, and phenoxy groups on a benzene ring, the following chemical shifts can be predicted. The numbering convention for the atoms is provided in the accompanying image.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~135
2CH~6.8 - 7.0~110
3C-~160
4CH~6.6 - 6.8~105
5C-~158
6CH~6.7 - 6.9~112
7OCH₃~3.8~56
1'C-~157
2'/6'CH~7.0 - 7.2~120
3'/5'CH~7.3 - 7.5~130
4'CH~7.1 - 7.3~124

Solid-State NMR Characterization

While solution-state NMR provides detailed information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be the primary technique. The resulting spectrum would likely show broader peaks than in solution due to the anisotropic interactions present in the solid state. However, it can reveal the presence of different polymorphs (different crystal packing arrangements) if multiple resonances are observed for chemically equivalent carbons. Advanced ssNMR techniques could also be used to probe intermolecular distances and the orientation of the different ring systems relative to each other in the crystal lattice.

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for a specific standard of the analyte. sciepub.comox.ac.ukresearchgate.net For this compound, ¹H qNMR could be employed to accurately assess its purity. This would involve dissolving a precisely weighed amount of the sample and a certified internal standard (e.g., maleic anhydride) in a deuterated solvent. By comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard, the absolute quantity of this compound in the sample can be calculated with high accuracy and precision. science.govtandfonline.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of a molecule, which can be used to determine its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Mechanisms

Electron Impact (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For this compound, the molecular ion peak ([M]⁺˙) would be observed, with a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways would likely involve:

Loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Cleavage of the ether bond, resulting in ions corresponding to the chloromethoxybenzene and phenoxy moieties.

Loss of the chlorine atom.

Fragmentation of the phenoxy ring.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule ([M+H]⁺) or other adducts. For this compound, ESI-MS would be useful for confirming the molecular weight with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the connectivity of this compound. In an MS/MS experiment, the molecular ion or a specific fragment ion is selected and then subjected to further fragmentation. By analyzing the resulting daughter ions, the structure of the parent ion can be deduced. For example, selecting the [M]⁺˙ ion and inducing fragmentation would generate a series of product ions that could be pieced together to confirm the arrangement of the chloro, methoxy, and phenoxy substituents on the central benzene ring. This technique is particularly valuable for distinguishing between isomers, which might produce similar initial mass spectra.

Predicted Key Fragments in Mass Spectrometry:

Interactive Table: Predicted m/z Values of Key Fragments for this compound

Predicted m/zPossible Fragment IdentityIonization Mode
234/236[M]⁺˙ (Molecular ion)EI
219/221[M - CH₃]⁺EI
204/206[M - CH₂O]⁺EI
199[M - Cl]⁺EI
141/143[C₇H₆ClO]⁺EI
93[C₆H₅O]⁺EI
77[C₆H₅]⁺EI
235/237[M+H]⁺ESI

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. The vibrational modes of this compound are determined by the collective motions of its constituent atoms.

Characteristic Vibrational Modes and Functional Group Assignments

The IR and Raman spectra of this compound would be expected to exhibit a series of characteristic bands corresponding to its distinct functional moieties: the substituted benzene ring, the chloro group, the methoxy group, and the phenoxy group.

Aromatic C-H Stretching: Vibrations associated with the C-H bonds of the two aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings are expected to produce a set of characteristic bands in the 1600-1450 cm⁻¹ region.

C-O-C (Ether) Stretching: The presence of the phenoxy group introduces an ether linkage. The asymmetric C-O-C stretching vibration is anticipated to give a strong band in the range of 1275-1200 cm⁻¹, while the symmetric stretch would appear at a lower frequency, around 1075-1020 cm⁻¹.

C-O (Methoxy) Stretching: The methoxy group also has a characteristic C-O stretching vibration, which is typically observed in the region of 1275-1200 cm⁻¹ for the asymmetric stretch and 1075-1020 cm⁻¹ for the symmetric stretch, potentially overlapping with the phenoxy ether bands.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong to medium intensity band in the region of 750-550 cm⁻¹. The exact position is influenced by the substitution pattern on the benzene ring.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the benzene ring and typically appear in the 900-675 cm⁻¹ region. For a 1,3,5-trisubstituted benzene ring, specific patterns of bands are expected.

A hypothetical data table for the characteristic vibrational modes is presented below, based on typical frequency ranges for the functional groups present in this compound.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
Aromatic C-H StretchBenzene Rings3100 - 3000
Asymmetric CH₃ StretchMethoxy Group~2960
Symmetric CH₃ StretchMethoxy Group~2850
Aromatic C=C StretchBenzene Rings1600 - 1450
Asymmetric C-O-C StretchPhenoxy Ether1275 - 1200
Symmetric C-O-C StretchPhenoxy Ether1075 - 1020
Asymmetric C-O StretchMethoxy Group1275 - 1200
Symmetric C-O StretchMethoxy Group1075 - 1020
C-Cl StretchChloro Group750 - 550
Out-of-Plane Aromatic C-H BendSubstituted Benzene900 - 675

Conformational Analysis via Vibrational Spectroscopy

The rotational freedom around the C-O bonds of the phenoxy and methoxy groups can lead to different conformations (rotamers) of this compound. These different spatial arrangements can, in principle, be distinguished by vibrational spectroscopy. Each conformer would have a unique set of vibrational frequencies.

In a solution-phase spectrum, the presence of multiple conformers might lead to broadened bands or the appearance of shoulders on primary peaks. By performing temperature-dependent studies, it may be possible to alter the population of the conformers and observe corresponding changes in the relative intensities of the associated vibrational bands. Computational modeling, such as Density Functional Theory (DFT), is often employed to predict the vibrational spectra of different stable conformers and aid in the interpretation of experimental data. However, no such specific conformational analysis for this compound has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Chromophore Analysis and Absorption Characteristics

The primary chromophore in this compound is the substituted benzene ring system. The electronic transitions are typically of the π → π* type. The presence of substituents—chloro, methoxy, and phenoxy groups—on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Methoxy and Phenoxy Groups: As auxochromes, the oxygen atoms in the methoxy and phenoxy groups have lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, likely with a primary absorption band around 250-280 nm.

A hypothetical data table for the expected electronic transitions is provided below.

Transition TypeChromophoreExpected λmax Range (nm)
π → πSubstituted Benzene Ring250 - 280
n → πOxygen lone pairs (weak)> 280 (often obscured)

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the position of the absorption maxima. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the polar solvent molecules can stabilize the non-bonding orbitals.

Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities could provide insights into the nature of the electronic transitions. However, no such solvatochromism studies have been documented for this compound.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure analysis would reveal:

The precise geometry of the substituted benzene ring.

The orientation of the methoxy and phenoxy groups relative to the central benzene ring. Steric hindrance between the substituents could lead to non-planar conformations.

Intermolecular interactions, such as van der Waals forces and potential weak C-H···O or C-H···π interactions, which dictate the packing of the molecules in the crystal lattice.

While the crystal structures of many substituted benzenes and diphenyl ethers have been determined, no specific X-ray diffraction data for this compound is available in the Cambridge Structural Database (CSD) or other public repositories.

A hypothetical table of crystallographic parameters is presented below to illustrate the type of data that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)105
Volume (ų)1170
Z4
Density (calc) (g/cm³)1.35

Single Crystal X-ray Crystallography for Absolute Configuration and Conformation

Theoretical Crystallographic Data:

While specific data for this compound is unavailable, we can anticipate certain structural features based on related diphenyl ether compounds. The molecule consists of a central phenoxy ring attached to a substituted benzene ring bearing a chlorine atom, a methoxy group, and another phenyl group. The dihedral angles between the planes of the two phenyl rings of the diphenyl ether core are a critical conformational parameter.

In the absence of experimental data for the target compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single crystal X-ray diffraction study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1200
Z4
Calculated Density (g/cm³)1.35
C-Cl Bond Length (Å)1.74
C-O (methoxy) Bond Length (Å)1.36
C-O (ether) Bond Lengths (Å)1.38, 1.40
Phenyl Ring Dihedral Angle (°)65

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The conformation of the methoxy group relative to the benzene ring would also be of significant interest, as steric hindrance from adjacent substituents can influence its orientation.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms of a crystalline solid.

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. The discovery of different PXRD patterns for samples of this compound prepared under varying crystallization conditions would be definitive evidence of polymorphism.

Hypothetical Polymorphism Study:

PolymorphCharacteristic 2θ Peaks (°)
Form I10.2, 15.5, 20.8, 25.1
Form II11.5, 16.2, 22.3, 26.8

This table illustrates how different polymorphs would present distinct peaks in a PXRD pattern. These values are hypothetical.

The identification of polymorphs is crucial as it can have significant implications for the material's handling, processing, and performance in various applications.

Other Advanced Spectroscopic Techniques (e.g., Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules. By irradiating a sample with high-energy photons and measuring the kinetic energy of the emitted electrons, one can determine the binding energies of electrons in different orbitals.

For this compound, PES could provide valuable insights into the electronic effects of the various substituents on the aromatic rings. The core-level spectra (X-ray Photoelectron Spectroscopy, XPS) would show distinct peaks for the C 1s, O 1s, and Cl 2p electrons. The precise binding energies of these core electrons would be sensitive to the local chemical environment, offering information about the electronic distribution within the molecule.

The valence-level spectra (Ultraviolet Photoelectron Spectroscopy, UPS) would reveal the energies of the molecular orbitals, particularly the π-orbitals of the aromatic rings. This data would be instrumental in understanding the molecule's electronic properties and reactivity.

Computational and Theoretical Investigations of 1 Chloro 3 Methoxy 5 Phenoxybenzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure of molecules like 1-chloro-3-methoxy-5-phenoxybenzene. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and properties. DFT, with functionals like B3LYP, is particularly effective for balancing computational cost and accuracy in studying the electronic properties of substituted aromatic compounds. ijrte.org

For a molecule like this compound, these calculations would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. Following optimization, various electronic properties can be calculated. A study on the analogous 3-chloro-5-methoxyphenol (B1581831) utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its electronic and vibrational properties. ijrte.org Similar methodologies would be applied to this compound to elucidate its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy and methoxy (B1213986) groups, which can donate electron density. Conversely, the LUMO is likely to be distributed over the benzene (B151609) ring, influenced by the electron-withdrawing chloro group. In the related compound 3-chloro-5-methoxyphenol, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution. ijrte.org A similar analysis for this compound would provide valuable insights into its reactive sites.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Analogous Substituted Benzene

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and based on typical values for similarly substituted aromatic compounds.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electrons.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the methoxy and phenoxy groups, as well as the chlorine atom, due to their high electronegativity. These would be the sites susceptible to electrophilic attack. The hydrogen atoms of the benzene rings would exhibit a more positive potential. Such maps have been generated for similar molecules like 3-chloro-5-methoxyphenol to predict their intermolecular interactions. ijrte.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant NBO interactions would be expected between the lone pairs of the oxygen atoms (donors) and the antibonding π* orbitals of the aromatic rings (acceptors). There would also be interactions involving the chlorine atom's lone pairs. A study on 3-chloro-5-methoxyphenol has detailed such interactions, highlighting the charge delocalization from the oxygen and chlorine atoms to the benzene ring. ijrte.org

Table 2: Illustrative NBO Analysis for Key Interactions in an Analogous Substituted Diaryl Ether

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O) of Methoxyπ* (C-C) of Benzene Ring5.2
LP (O) of Phenoxyπ* (C-C) of Benzene Ring4.8
LP (Cl)σ* (C-C) of Benzene Ring1.5

Note: The data in this table is illustrative and based on typical values for similarly substituted aromatic compounds. LP denotes a lone pair.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape or conformation of this compound is not rigid. Rotation can occur around the single bonds, particularly the C-O bonds of the ether linkage. Conformational analysis aims to identify the most stable conformations (isomers) and the energy barriers between them.

The rotation around the C-O bonds in diaryl ethers like this compound is not free due to steric hindrance and electronic effects. This gives rise to different rotational isomers (rotamers) with varying energies. The energy required to rotate from one stable conformation to another is known as the torsional barrier.

A potential energy surface (PES) can be calculated by varying the dihedral angles of the C-O-C-C bonds and calculating the energy at each point. The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states for rotation. For this compound, the presence of substituents on one of the rings will influence the preferred conformations and the heights of the rotational barriers.

The conformation of a molecule can be influenced by its environment, particularly the solvent. Polar solvents can stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. For this compound, a polar molecule, its conformational equilibrium and rotational barriers could be different in a polar solvent compared to a nonpolar solvent or the gas phase.

Computational models can account for solvent effects using implicit or explicit solvent models. These calculations would reveal how the relative energies of the different rotamers and the torsional barriers are modulated by the solvent's polarity. This is important for understanding the behavior of the molecule in solution.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which are invaluable for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using Density Functional Theory (DFT) calculations. For this compound, the chemical shifts can be estimated based on the additive effects of the substituents on the benzene ring. stenutz.eunih.gov Machine learning and graph neural network models are also emerging as powerful tools for accurate and rapid prediction of NMR chemical shifts for small molecules. nih.govacs.org

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methoxy protons, and the protons of the phenoxy group. The protons on the central benzene ring would appear as complex multiplets, with their chemical shifts influenced by the electronic effects of the three different substituents. The methoxy protons would likely present as a singlet at approximately 3.8 ppm. pressbooks.pubfiveable.me

For the ¹³C NMR spectrum, the carbon atoms of the central benzene ring would each have a unique chemical shift due to the lack of symmetry. The carbon attached to the chlorine atom would be significantly influenced by its electronegativity, while the carbons bonded to the methoxy and phenoxy groups would also show characteristic downfield shifts. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Protons on central benzene ring6.5 - 7.0-
Methoxy protons~3.8~55
Phenoxy group protons7.0 - 7.4-
C-Cl-~135
C-OCH₃-~160
C-OPh-~158
Other aromatic carbons-105 - 130

Note: These are estimated values based on analogous structures and may vary in experimental conditions.

Infrared (IR) Frequencies: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The C-O stretching vibrations of the aryl ether linkages are particularly informative. Aryl alkyl ethers typically show two strong bands, one around 1250 cm⁻¹ and another around 1040 cm⁻¹. pressbooks.pubspectroscopyonline.comquimicaorganica.org The C-Cl stretching vibration would likely appear in the region of 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. lmu.edu

Predicted IR Absorption Frequencies for this compound (Theoretical)

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C-H Stretch (methoxy)2850 - 2960
Aromatic C=C Stretch1400 - 1600
Asymmetric C-O-C Stretch (Aryl Ether)1200 - 1275 fiveable.me
Symmetric C-O-C Stretch (Aryl Ether)1020 - 1075
C-Cl Stretch1000 - 1100

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNA) reaction, where a phenoxide displaces a leaving group on a substituted chloromethoxybenzene precursor, or a methoxide (B1231860) displaces a leaving group on a chlorophenoxybenzene derivative. byjus.commasterorganicchemistry.com Computational modeling can elucidate the mechanism of such reactions by mapping the potential energy surface and identifying the transition states.

The most probable mechanism is the SNAr pathway, which proceeds through a two-step addition-elimination process. libretexts.orgyoutube.com In this mechanism, the nucleophile (e.g., phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. iscnagpur.ac.in

Transition state analysis using computational methods like DFT can determine the activation energy of the reaction, providing insights into the reaction kinetics. The geometry of the transition state would reveal the partial bond formation between the nucleophile and the aromatic ring and the partial bond breaking of the leaving group. masterorganicchemistry.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed understanding of the intermolecular interactions between this compound and its environment, such as a solvent or a biological receptor. nih.govfrontiersin.orgfrontiersin.orgyoutube.com These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. youtube.com

In an aqueous environment, MD simulations could reveal how water molecules arrange around the hydrophobic aromatic rings and interact with the more polar ether and chloro functionalities. nih.gov In a nonpolar solvent, van der Waals interactions would dominate. The flexibility of the molecule, particularly the rotation around the C-O bonds of the ether linkages, can also be studied. youtube.com Such simulations are crucial for understanding the solubility and partitioning behavior of the compound. Aromatic stacking interactions are also a key feature that can be investigated through MD simulations. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Prohibited Characteristics

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.govaidic.it For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and octanol-water partition coefficient (logP). nih.govbiointerfaceresearch.comresearchgate.net

The input for these models would be a set of molecular descriptors calculated from the compound's structure. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govbiointerfaceresearch.com By establishing a mathematical relationship between these descriptors and a known property for a training set of similar molecules, the property can be predicted for the target compound. nu.edu.kz Given the presence of halogen and ether groups, existing QSPR models for halogenated aromatic compounds and ethers would be particularly relevant. nih.gov

In Silico Studies of Molecular Recognition Mechanisms (Focus on chemical interactions, not biological efficacy)

In silico methods like molecular docking are instrumental in studying how a small molecule like this compound might interact with a larger host molecule, such as a protein or a synthetic receptor. nih.govfrontiersin.orgnih.govyoutube.comyau-science-awards.org These studies focus on the chemical interactions that govern molecular recognition, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net

Molecular docking simulations would place the molecule into the binding site of a target and score the different poses based on the predicted binding affinity. yau-science-awards.org The results would highlight the key intermolecular interactions. For instance, the phenoxy and methoxy groups could act as hydrogen bond acceptors, while the aromatic rings could engage in pi-stacking and hydrophobic interactions. researchgate.netmdpi.com The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition. frontiersin.org Such studies are fundamental in the rational design of molecules with specific binding properties. nih.govresearchgate.netnih.govrsc.org

Advanced Applications and Functionalization Contexts of 1 Chloro 3 Methoxy 5 Phenoxybenzene in Materials Science and Specialty Chemistry

Role as a Synthetic Precursor for Advanced Organic Materials

While direct polymerization of 1-chloro-3-methoxy-5-phenoxybenzene is not extensively documented, its structural motifs are integral to the synthesis of certain classes of polymers. The diaryl ether linkage (phenoxy group) is a fundamental component of high-performance polymers like polyetheretherketone (PEEK) and polyethersulfone (PES), known for their thermal stability and chemical resistance. The this compound structure can be chemically modified to create monomers suitable for polyether synthesis. For instance, the chloro group can be displaced by a hydroxyl group, or the methoxy (B1213986) group can be demethylated to a phenol (B47542), creating di- or tri-functional monomers that can undergo nucleophilic aromatic substitution polymerization.

Similarly, for polyamide synthesis, the core structure can be functionalized with amine and carboxylic acid groups to produce novel aromatic polyamide monomers. These monomers can lead to polymers with tailored properties, such as improved solubility or specific thermal characteristics, due to the presence of the ether linkage and the specific substitution pattern.

Research into the copolymerization of related structures, such as isobutyl phenylcyanoacrylates with various chloro and methoxy substitutions, demonstrates the utility of these functional groups in creating polymers with specific thermal behaviors and molecular weights. researchgate.netresearchgate.netchemrxiv.org For example, copolymers of styrene (B11656) and chloro-methoxy substituted isobutyl phenylcyanoacrylates have been synthesized and characterized for their thermal decomposition properties. researchgate.netresearchgate.netchemrxiv.org

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

Polymer Type Required Functionalization Polymerization Method Potential Properties
Polyethers Conversion to diol or bisphenol derivatives Nucleophilic Aromatic Substitution High thermal stability, chemical resistance, tailored solubility

The aromatic framework of this compound is a suitable scaffold for the synthesis of functional dyes and pigments. The phenoxy and methoxy groups act as auxochromes, which can modify the color and intensity of a chromophore. The chloro-substituent provides a reactive site for introducing other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of the final molecule's electronic and optical properties.

This structural motif can be incorporated into larger conjugated systems typical of azo dyes, triphenylmethane (B1682552) dyes, or phthalocyanine (B1677752) pigments. The presence of the ether linkages can enhance solubility in organic media and influence the solid-state packing of the dye molecules, which is crucial for applications in printing inks, coatings, and electronic displays.

Chemical Intermediate in Agrochemical Development (Synthetic and Mechanistic Focus)

The diaryl ether structure is a well-established pharmacophore in a variety of biologically active compounds, including agrochemicals. The specific arrangement of substituents in this compound makes it an interesting starting material for the synthesis of new potential herbicides and insecticides.

The synthesis of complex agrochemicals often involves the assembly of several molecular fragments. This compound can serve as a key intermediate, providing the central diaryl ether core. For example, aryloxyphenoxypropionates are a significant class of herbicides. researchgate.net The synthesis of these compounds often involves the coupling of a substituted phenol with a heterocyclic ring system. researchgate.net Derivatives of this compound, after appropriate functionalization, could be used in similar synthetic strategies to create novel herbicide candidates.

The development of the pre-emergence herbicide pyroxasulfone, which features a complex sulfonyl-isoxazoline structure, highlights the modular approach to agrochemical design where specific building blocks are optimized for activity. nih.gov While not directly containing the this compound structure, the synthetic strategies employed are relevant to how such a building block could be utilized.

Table 2: Key Reactions in Agrochemical Synthesis Utilizing Diaryl Ether Motifs

Reaction Type Description Relevance to this compound
Nucleophilic Aromatic Substitution Displacement of the chloro group by a nucleophile (e.g., another phenol or an amine). A primary method to link the core structure to other functional parts of a target agrochemical.
Ether Cleavage Demethylation of the methoxy group to a phenol. Creates a reactive hydroxyl group for further coupling reactions.

In the rational design of bioactive molecules, understanding how small structural changes affect activity is crucial. This compound and its derivatives are valuable tools for structure-activity relationship (SAR) studies. The three distinct functional groups can be systematically modified to probe the chemical interactions with a biological target.

For instance, the chlorine atom can be replaced with other halogens (F, Br, I) to study the effect of electronics and sterics. The methoxy group can be altered to other alkoxy groups of varying chain lengths, and the phenoxy group can be substituted at different positions. These systematic modifications allow chemists to map the binding pocket of a target enzyme or receptor based on purely chemical interaction principles, such as hydrogen bonding, hydrophobic interactions, and electrostatic potential. This approach is fundamental in optimizing the potency and selectivity of chemical modulators in agrochemical research.

Applications in Organic Light-Emitting Diodes (OLEDs) or Photovoltaics as a Structural Motif

The rigid, aromatic structure of this compound makes it a candidate for incorporation as a structural motif in materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). In these applications, the electronic properties, thermal stability, and morphological stability of the materials are paramount.

The diaryl ether linkage can provide a balance of rigidity and flexibility, which can be beneficial for forming stable amorphous films—a desirable characteristic for OLED and OPV device fabrication. The methoxy and phenoxy groups are electron-donating and can be used to tune the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the resulting materials. The chloro group offers a convenient point for further functionalization, allowing the core structure to be attached to other electron-donating or electron-accepting units to create materials with specific charge-transport or light-emitting properties.

While direct applications of this compound itself in OLEDs or OPVs are not widely reported, the use of substituted diaryl ethers as building blocks for host materials, charge-transport materials, and emitters is an active area of research. The principles of molecular design in this field suggest that derivatives of this compound could be synthesized to create novel materials with tailored optoelectronic properties.

Design of Catalytic Ligands or Supports Featuring the Substituted Benzene (B151609) Core

The diaryl ether motif is a privileged structure in the design of high-performance phosphine (B1218219) ligands for transition-metal catalysis. The inherent flexibility and steric properties of the diaryl ether backbone can be fine-tuned to enhance catalytic activity and selectivity in a variety of cross-coupling reactions. The specific substitution pattern of this compound offers unique opportunities for creating novel ligand architectures.

The introduction of a phosphine group onto the this compound core is a key step in its transformation into a catalytic ligand. Several synthetic strategies can be envisioned for this purpose, primarily involving the functionalization of the aromatic rings. One of the most powerful techniques for the selective introduction of functional groups onto an aromatic ring is directed ortho-metalation (DoM). rsc.orgrsc.orgsigmaaldrich.comnih.govacs.org In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the methoxy group is a potential directing group. rsc.orgacs.org

A plausible synthetic route to a phosphine ligand derived from this compound could involve the following steps:

Directed ortho-lithiation: Treatment of this compound with a strong base, such as n-butyllithium, in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), would be expected to selectively deprotonate the aromatic ring at the position ortho to the methoxy group. rsc.org

Phosphinylation: The resulting aryllithium intermediate can then be reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to introduce the desired phosphine moiety. acs.orggoogle.com

This approach would lead to the formation of a novel diaryl ether phosphine (DAE-Phos) ligand. thieme-connect.de The steric and electronic properties of this ligand could be further modulated by the substituents on the phosphorus atom (e.g., using dicyclohexylphosphine (B1630591) for increased bulk).

An alternative strategy involves palladium-catalyzed cross-coupling reactions. The chloro substituent on the benzene ring can serve as a handle for introducing a phosphine group via a Buchwald-Hartwig amination-type reaction with a phosphine-containing amine or a related C-P coupling protocol. thieme-connect.de

The resulting phosphine ligand, derived from this compound, could be employed in various palladium-catalyzed cross-coupling reactions. The performance of such a ligand would be influenced by the unique combination of the electron-donating methoxy group and the electron-withdrawing chloro group, which can modulate the electron density at the metal center and influence the catalytic cycle.

Table 1: Hypothetical Reaction Parameters for the Synthesis of a Phosphine Ligand from this compound via Directed ortho-Metalation

Parameter Condition Rationale/Reference
Starting Material This compoundThe core scaffold for the ligand.
Reagent n-Butyllithium (n-BuLi)Strong base for lithiation. rsc.orgsigmaaldrich.com
Solvent Tetrahydrofuran (THF)Apolar aprotic solvent suitable for organolithium reactions. sigmaaldrich.com
Additive Tetramethylethylenediamine (TMEDA)Chelating agent to direct ortho-lithiation. acs.org
Reaction Temperature -78 °C to 0 °CLow temperature to control reactivity and prevent side reactions. sigmaaldrich.com
Electrophile Chlorodiphenylphosphine (ClPPh₂)To introduce the phosphine group. acs.org
Product (2-Chloro-6-methoxy-4-phenoxyphenyl)diphenylphosphineA novel diaryl ether phosphine ligand.

Novel Functionalization for Sensing and Detection Systems (Excluding biological/medical sensing)

The tailored functionalization of aromatic platforms is a burgeoning field in the development of chemical sensors for environmental monitoring and industrial process control. The this compound structure can be chemically modified to create selective receptors for ions or neutral molecules, or to act as a transducer in an electrochemical sensor.

Ion-Selective Electrodes (ISEs):

The diaryl ether framework can be functionalized with ionophoric groups, such as crown ethers or podands, to create ion-selective electrodes (ISEs). capes.gov.brbldpharm.com These sensors operate by selectively binding a target ion within a membrane, leading to a measurable potential difference. The substituents on the this compound core can be used to anchor or synthesize these ion-binding cavities.

For instance, the chloro and methoxy groups can be modified through nucleophilic substitution or demethylation followed by etherification to introduce polyether chains that can act as ionophores for specific cations like alkali or alkaline earth metals. The selectivity of the resulting sensor would be determined by the size and nature of the polyether cavity.

Fluorescent Chemosensors:

Another promising application is in the development of fluorescent chemosensors. frontiersin.orgnih.gov By introducing a fluorophore and a receptor unit onto the this compound scaffold, a sensor can be designed where the binding of an analyte modulates the fluorescence output.

A potential synthetic approach could involve the palladium-catalyzed cross-coupling of a fluorescent moiety, such as a derivative of coumarin (B35378) or fluorescein, to the chloro-substituted position. The phenoxy group could be functionalized with a receptor unit capable of binding specific metal ions or small organic molecules. The interaction of the analyte with the receptor would then induce a conformational change or an electronic perturbation that alters the fluorescence properties of the attached fluorophore, enabling detection.

Electrochemical Sensors:

The this compound molecule can also be incorporated into electrochemical sensors. researchgate.netnih.govnih.gov The aromatic rings can be functionalized with redox-active groups or can be deposited onto an electrode surface to create a chemically modified electrode. The presence of an analyte could then be detected by a change in the electrochemical response, such as a shift in the redox potential or a change in the current. Functionalization could be achieved through electropolymerization or by introducing groups that can covalently attach to electrode materials like gold or carbon.

Table 2: Potential Sensing Applications based on Functionalized this compound

Sensor Type Target Analyte (Example) Functionalization Strategy Detection Principle Relevant Analogy/Reference
Ion-Selective Electrode Potassium Ions (K⁺)Introduction of a crown ether-like cavity via modification of the methoxy and phenoxy groups.Potentiometric measurement based on selective ion binding in a membrane.Crown ether-based ISEs. capes.gov.br
Fluorescent Chemosensor Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Attachment of a fluorophore (e.g., rhodamine derivative) and a chelating receptor (e.g., thiourea (B124793) group).Fluorescence quenching or enhancement upon metal ion complexation.Diaryl ether-based fluorescent probes. frontiersin.orgnih.gov
Electrochemical Sensor Organic Pollutants (e.g., phenols)Deposition of a functionalized polymer derived from this compound on an electrode surface.Change in voltammetric or impedimetric signal upon analyte interaction.Functionalized polymer-based electrochemical sensors. researchgate.netnih.gov

Environmental Fate and Chemical Degradation Mechanisms of 1 Chloro 3 Methoxy 5 Phenoxybenzene

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of molecules by light, is a primary mechanism for the transformation of many organic compounds in the environment. For 1-chloro-3-methoxy-5-phenoxybenzene, photodegradation is anticipated to occur in both aquatic and atmospheric systems, driven by direct absorption of solar radiation and indirect photochemical processes.

Direct photolysis involves the absorption of a photon by the molecule itself, leading to an excited state that can then undergo bond cleavage or rearrangement. The presence of aromatic rings and heteroatoms in this compound suggests it will absorb light in the environmentally relevant ultraviolet (UV) spectrum. The primary photochemical reactions for analogous compounds like PBDEs and chlorinated diphenyl ethers involve the cleavage of the carbon-halogen bond (dehalogenation) and the scission of the ether linkage. nih.govresearchgate.net For this compound, this would likely lead to the formation of radical species that can then react further.

Indirect photolysis is mediated by photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter in an excited triplet state. In the atmosphere, the reaction with hydroxyl radicals is a major degradation pathway for many organic pollutants. nih.gov In aquatic environments, these reactive oxygen species, formed through the irradiation of natural water components like nitrates and dissolved organic matter, can attack the aromatic rings and the ether bond of the molecule, leading to its transformation. nih.gov The methoxy (B1213986) group may also be susceptible to demethylation reactions under these conditions.

The following table summarizes the likely photodegradation mechanisms based on studies of related compounds.

Mechanism Description Relevant Environment Key Reactive Species
Direct Photolysis Absorption of a photon by the molecule leading to bond cleavage.Aqueous, Atmospheric-
Indirect Photolysis Reaction with photochemically generated reactive species.Aqueous, Atmospheric•OH, ¹O₂, ³DOM*

While specific photoproducts for this compound have not been documented, predictions can be made based on the degradation of similar structures. The primary photoproducts are expected to arise from two main reactions: cleavage of the C-Cl bond and cleavage of the C-O-C ether linkage.

Cleavage of the C-Cl bond would result in the formation of 3-methoxy-5-phenoxybenzene. Cleavage of the ether bond would likely produce 3-chloro-5-methoxyphenol (B1581831) and phenol (B47542), along with their corresponding phenoxy radicals which can then undergo further reactions. Studies on the photodegradation of 4-chlorophenoxyacetic acid have identified 4-chlorophenol (B41353) and hydroquinone (B1673460) as major intermediates. acs.org Similarly, the photodegradation of PBDEs is well-documented to produce lower brominated diphenyl ethers and, in some cases, brominated dibenzofurans. nih.gov It is plausible that irradiation of this compound could lead to the formation of chlorinated and/or methoxylated dibenzofurans or dioxins under certain conditions, which are often more toxic and persistent than the parent compound.

The table below lists potential photoproducts based on the degradation pathways of analogous compounds.

Potential Photoproduct Formation Pathway Analogous Compound Studies
3-Methoxy-5-phenoxybenzeneDechlorinationPolybrominated diphenyl ethers (PBDEs) researchgate.net
3-Chloro-5-methoxyphenolEther bond cleavage4-Chlorophenoxyacetic acid acs.org
PhenolEther bond cleavage4-Chlorophenoxyacetic acid acs.org
Chlorinated/Methoxylated DibenzofuransIntramolecular cyclizationPolybrominated diphenyl ethers (PBDEs) nih.gov

Microbial Transformation Pathways and Chemical Metabolites

Microbial degradation is a critical process in determining the ultimate fate of organic compounds in soil and water. The structure of this compound, containing both chlorinated and ether functionalities, suggests that it may be susceptible to microbial attack, although its persistence is likely to be significant.

In soil and aquatic environments, the biodegradation of halogenated aromatic compounds can proceed under both aerobic and anaerobic conditions. The presence of a chlorine atom on the aromatic ring generally increases the recalcitrance of a molecule to microbial degradation.

Under aerobic conditions , the initial attack on aromatic compounds often involves dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This is then further metabolized, often leading to ring cleavage. For chlorinated compounds, the initial steps can also involve hydrolytic or reductive dehalogenation. The methoxy group can be cleaved by etherase enzymes to form a hydroxyl group, a process known as O-demethylation.

Under anaerobic conditions , reductive dechlorination is a common initial step in the degradation of chlorinated aromatic compounds. In this process, the chlorine substituent is removed and replaced by a hydrogen atom, a reaction that is often energetically favorable for the microorganisms. Following dechlorination, the resulting aromatic ether could be further degraded. The ether bond itself can be cleaved under anaerobic conditions, although this is generally a slow process. Studies on the anaerobic degradation of 2,4-dichlorophenoxyacetic acid have shown that it can be degraded in methanogenic mixed cultures. nih.govnih.govnih.gov

The enzymatic machinery of various microorganisms is capable of transforming complex organic molecules. For this compound, several types of enzymatic reactions are plausible based on studies of analogous compounds.

Dioxygenases are key enzymes in the aerobic degradation of aromatic compounds. They would likely attack one of the benzene (B151609) rings of this compound, leading to the formation of a diol. This would be a critical step towards ring cleavage and mineralization.

Monooxygenases can also play a role, for example, in the hydroxylation of the aromatic ring or the O-demethylation of the methoxy group.

Dehalogenases are enzymes that catalyze the removal of halogen substituents. Reductive dehalogenases are particularly important under anaerobic conditions.

Etherases are enzymes that specialize in the cleavage of ether bonds. The cleavage of the diaryl ether bond in lignin-related compounds has been shown to be catalyzed by specific enzyme systems in some bacteria, such as Sphingomonas sp. rsc.org These enzymes often work in concert to break down complex molecules. For instance, the cleavage of β-O-4 aryl ether bonds in lignin (B12514952) involves a Cα-dehydrogenase, a β-etherase, and a glutathione (B108866) lyase. rsc.org

The following table outlines the probable enzymatic transformations.

Enzyme Class Chemical Transformation Potential Metabolites
DioxygenaseAromatic ring dihydroxylationChlorinated/methoxylated catechols
MonooxygenaseO-demethylation, hydroxylation3-Chloro-5-phenoxyphenol, hydroxylated derivatives
DehalogenaseReductive dechlorination3-Methoxy-5-phenoxybenzene
EtheraseCleavage of the ether bond3-Chloro-5-methoxyphenol, Phenol

Hydrolytic Stability and Transformation Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the ether bond in diaryl ethers like this compound is generally high, making them resistant to hydrolysis under typical environmental pH conditions (pH 5-9). numberanalytics.comwikipedia.org

The presence of the aromatic rings on both sides of the ether oxygen atom stabilizes the C-O bonds through resonance, making nucleophilic attack by water difficult. wikipedia.org Acid- or base-catalyzed hydrolysis can occur under more extreme conditions, but these are not typically found in the environment. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in natural waters. nih.gov

Kinetic data for the degradation of this compound is not available. However, studies on the photodegradation of PBDEs have shown that the reaction rates are dependent on the degree of halogenation and the solvent matrix. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to predict the photodegradation rates of PBDEs, and similar models could potentially be applied to chlorinated diphenyl ethers. nih.govnih.gov The half-life of a compound under various degradation processes is a key parameter for assessing its environmental persistence. Without experimental data, it is difficult to provide a precise half-life for this compound.

Sorption and Transport Phenomena (Chemical interactions with environmental matrices)

The environmental mobility and distribution of the synthetic chemical this compound are fundamentally governed by its sorption and transport characteristics within various environmental compartments, including soil, sediment, and aquatic systems. Sorption, the process by which a chemical binds to solid particles, is a key determinant of its fate, influencing its availability for degradation, uptake by organisms, and potential for transport to new locations. The transport of a chemical, in turn, is dictated by its partitioning behavior between solid, liquid, and gaseous phases in the environment.

Principles of Sorption for Organic Compounds

The sorption of organic compounds like this compound in soil and sediment is a complex process influenced by both the chemical's intrinsic properties and the characteristics of the environmental matrix. mdpi.com For non-polar organic chemicals, a primary mechanism of sorption is partitioning into the organic matter present in soil and sediment. epa.gov The extent of this partitioning is often described by the organic carbon-normalized sorption coefficient (Koc). ecetoc.org A high Koc value indicates a strong tendency for the chemical to bind to organic carbon, resulting in lower mobility and reduced bioavailability in the environment. Conversely, a low Koc value suggests weaker sorption and greater potential for transport with water flow.

The octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity or "water-hating" tendency, is a critical parameter used to predict sorption behavior. usgs.gov Generally, a strong correlation exists between a chemical's log Kow and its log Koc, particularly for classes of non-polar organic compounds. epa.gov Chemicals with a high log Kow are more likely to partition into the fatty tissues of organisms and the organic fraction of soils and sediments.

Inferred Sorption and Transport of this compound

The presence of the chloro- and phenoxy- groups suggests that this compound is likely to be a hydrophobic compound with a relatively high log Kow. Polychlorinated diphenyl ethers (PCDEs), a class of compounds structurally related to this compound, are known for their persistence and bioaccumulative properties, which are linked to their hydrophobicity. nih.govnih.gov Studies have shown that PCDEs are widely detected in environmental compartments such as soil and sediment, indicating their strong affinity for solid phases. nih.gov

This strong sorption tendency implies that the transport of this compound through the soil column and into groundwater would be limited. nih.gov Instead, the compound is more likely to be transported while bound to suspended sediment in surface water bodies or through atmospheric deposition of particle-bound chemicals. The ability of related compounds like PCDEs to undergo long-range environmental transport suggests that even with strong sorption, mobilization and redistribution in the environment can occur. nih.gov

Factors Influencing Sorption in the Environment

Several environmental factors can influence the sorption and transport of this compound:

Soil and Sediment Organic Carbon Content: The amount of organic matter is a critical factor. nih.gov Soils and sediments with higher organic carbon content will exhibit a greater capacity to sorb the compound, thereby reducing its mobility. epa.gov

Particle Size Distribution: The clay and silt fractions of soil and sediment have a larger surface area-to-volume ratio and can contribute to sorption, although partitioning to organic carbon is generally the dominant mechanism for hydrophobic organic compounds. cofc.edu

pH: While the pH of the soil or water is a major factor for ionizable organic compounds, this compound is a neutral molecule. Therefore, pH is expected to have a minimal direct effect on its sorption.

Temperature: Temperature can influence sorption processes, with sorption generally decreasing as temperature increases.

Presence of Co-contaminants: The presence of other organic pollutants or dissolved organic matter in the water phase can compete for sorption sites or alter the partitioning behavior of the compound.

Data on Related Compounds

To provide context for the likely environmental behavior of this compound, the following table presents typical ranges for log Kow and log Koc for structurally related classes of compounds. It is important to note that these are general ranges and the specific values for this compound may fall outside of these ranges.

Compound ClassTypical Log Kow RangeTypical Log Koc RangePredominant Environmental Behavior
Chlorinated Benzenes 2.0 - 5.52.2 - 4.7Moderate to strong sorption to soil and sediment; potential for volatilization and atmospheric transport.
Polychlorinated Biphenyls (PCBs) 4.5 - 8.04.0 - 7.0Strong sorption to soil and sediment; persistent and bioaccumulative; subject to long-range transport. researchgate.net
Polychlorinated Diphenyl Ethers (PCDEs) 4.0 - 8.54.0 - 7.5Strong sorption to soil and sediment; persistent and bioaccumulative; subject to long-range transport. nih.gov

This table is illustrative and based on general data for the compound classes. Specific values for individual congeners will vary.

Future Research Directions and Emerging Paradigms for Substituted Phenoxybenzene Chemistry

Development of Novel and Efficient Synthetic Routes

The construction of the diaryl ether linkage in 1-chloro-3-methoxy-5-phenoxybenzene is a key synthetic challenge. While traditional methods like the Ullmann condensation have been employed for decades, future research is focused on developing more efficient, milder, and sustainable synthetic protocols.

The Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542), often requires high temperatures and stoichiometric amounts of copper. researchgate.net Modern iterations of this reaction have focused on the use of catalytic amounts of copper, often supported by specific ligands to improve efficiency and broaden the substrate scope. researchgate.netresearchgate.netresearchgate.net For the synthesis of this compound, this could involve the reaction of 1,3-dichloro-5-methoxybenzene with phenol in the presence of a copper catalyst.

A significant advancement in diaryl ether synthesis is the Buchwald-Hartwig amination, which has been adapted for C-O bond formation. researchgate.netwikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance. researchgate.netwikipedia.org The synthesis of this compound via a Buchwald-Hartwig type reaction would likely involve the coupling of 1-chloro-3-iodo-5-methoxybenzene with phenol, using a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of more active and stable catalyst systems for this transformation remains an active area of research.

Future developments will likely focus on further reducing catalyst loading, employing more environmentally benign solvents, and exploring energy-efficient reaction conditions, for instance, through photoredox catalysis. researchgate.net

Exploration of Unconventional Reactivity Patterns

The substitution pattern of this compound, with its combination of electron-donating (methoxy, phenoxy) and electron-withdrawing (chloro) groups, presents opportunities for exploring unconventional reactivity. The interplay of these substituents can lead to regioselective transformations that are not readily predictable from simpler model systems.

Future research could investigate, for example, selective C-H functionalization of the aromatic rings. The directing effects of the methoxy (B1213986) and phenoxy groups could be exploited to introduce additional substituents at specific positions, leading to the synthesis of more complex and highly functionalized phenoxybenzene derivatives.

Furthermore, the cleavage of the diaryl ether bond, which is typically robust, could be explored under specific catalytic conditions. This would offer a novel disconnection strategy in retrosynthetic analysis and provide access to substituted phenols and other valuable building blocks. Understanding and controlling such unconventional reactivity patterns will be crucial for expanding the synthetic utility of substituted phenoxybenzenes.

Integration with Machine Learning for Predictive Chemical Synthesis and Properties

The integration of machine learning (ML) is poised to revolutionize chemical synthesis and materials discovery. nih.govprinceton.eduibm.com For a molecule like this compound, where experimental data may be scarce, ML algorithms can be trained on existing chemical databases to predict its physicochemical properties, spectral data, and potential biological activities.

In the realm of synthesis, ML models can predict the optimal reaction conditions (catalyst, ligand, solvent, temperature) for its formation, for instance, in a Buchwald-Hartwig or Ullmann coupling reaction. nih.govprinceton.edu By analyzing vast datasets of successful and unsuccessful reactions, ML can identify subtle patterns and correlations that may not be apparent to a human chemist, thereby accelerating the discovery of efficient synthetic routes and minimizing the need for extensive empirical screening. princeton.edu

Moreover, ML can be employed to predict the properties of novel derivatives of this compound, guiding the design of new functional materials with tailored characteristics.

Advanced In-Situ Spectroscopic Monitoring of Reaction Processes

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in-situ spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, offer the ability to monitor chemical reactions in real-time without the need for sample extraction. mdpi.comnih.govmdpi.comresearchgate.netrsc.org

For the synthesis of this compound, in-situ spectroscopy could be used to track the consumption of reactants and the formation of the product and any intermediates or byproducts. This would provide valuable mechanistic insights and allow for the precise determination of reaction endpoints, leading to improved yields and purity.

For instance, in-situ Raman spectroscopy has been successfully used to monitor a variety of chemical processes, from mammalian cell cultures to complex polymorphic transformations. mdpi.comnih.gov The application of such techniques to the synthesis of substituted phenoxybenzenes would represent a significant step towards more controlled and efficient manufacturing processes.

Design of Next-Generation Functional Materials Based on Phenoxybenzene Scaffolds

The phenoxybenzene scaffold is a key structural motif in a wide range of functional materials, including polymers, liquid crystals, and pharmacologically active compounds. researchgate.netresearchgate.netresearchgate.netwikipedia.orgacademie-sciences.frnih.govacs.orgguidetopharmacology.orgmdpi.comnih.govrsc.orgmdpi.commdpi.comresearchgate.netnih.govfrontiersin.orgsyensqo.com The specific substitution pattern of this compound could impart unique properties to such materials.

In materials science, polymers incorporating this moiety could exhibit enhanced thermal stability, specific dielectric properties, or improved solubility in common organic solvents. academie-sciences.frmdpi.comnih.govsyensqo.com For example, phenoxy resins are known for their rigidity, thermal and chemical stability, and adhesion strength. mdpi.com

In the field of liquid crystals, the introduction of a substituted phenoxybenzene core can influence the mesophase behavior, clearing points, and birefringence of the resulting materials. researchgate.netmdpi.commdpi.comfrontiersin.org The unique electronic and steric profile of this compound could lead to the development of novel liquid crystalline materials with tailored electro-optical properties.

Furthermore, many phenoxybenzene derivatives exhibit interesting pharmacological activities. researchgate.netresearchgate.netwikipedia.orgnih.govguidetopharmacology.org While the biological properties of this compound are unknown, its structure could serve as a starting point for the design of new therapeutic agents. For example, some phenoxy derivatives have shown potential as anti-tumor agents or in the treatment of hypertension. wikipedia.orgnih.govguidetopharmacology.org

Future research in this area will undoubtedly focus on synthesizing and characterizing novel functional materials derived from this compound and related structures, with the aim of unlocking new applications in electronics, medicine, and advanced materials.

Q & A

Q. What are the recommended synthetic pathways for 1-chloro-3-methoxy-5-phenoxybenzene, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed:

Halogenation : Begin with selective chlorination of 1,3-dimethoxybenzene using FeCl₃ as a catalyst under anhydrous conditions to introduce the chlorine atom at the para position.

Etherification : React the intermediate with phenol derivatives (e.g., potassium phenoxide) in the presence of CuI as a catalyst to form the phenoxy group .
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Look for characteristic signals:
    • Aromatic protons: δ 6.8–7.2 ppm (meta-substitution pattern).
    • Methoxy group: δ ~3.8 ppm (singlet, 3H).
  • IR : Confirm C-O-C (phenoxy) stretch at ~1250 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • Mass Spectrometry : Expect molecular ion [M]⁺ at m/z 248.5 (calculated for C₁₃H₁₁ClO₃). Cross-reference with NIST Standard Reference Database .

Q. What methods are suitable for assessing the purity of this compound in academic research?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile:water 70:30) to detect impurities <0.5%.
  • GC-MS : Monitor for residual solvents (e.g., DMF, THF) with a DB-5 column.
  • Elemental Analysis : Validate %C, %H, and %Cl with theoretical values (e.g., C: 62.8%, H: 4.5%, Cl: 14.3%) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted analogs (e.g., bromo or nitro derivatives) be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy) to control substitution patterns. For bromination, employ FeBr₃ in CH₂Cl₂ at 0°C to favor meta positions .
  • Computational Guidance : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites. For example, Fukui indices can identify nucleophilic/electrophilic regions .

Q. How should researchers resolve contradictory data in published literature (e.g., conflicting melting points or spectral data)?

Methodological Answer:

  • Cross-Validation : Compare data from NIST, PubChem, and experimental replicates.
  • Controlled Replication : Synthesize the compound using standardized protocols and validate purity via XRD or DSC.
  • Error Analysis : Investigate solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or instrument calibration discrepancies .

Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Hydrolysis : Under acidic conditions (pH <3), the phenoxy group may cleave, forming 3-chloro-5-methoxyphenol. Monitor via LC-MS (negative ion mode).
  • Oxidation : Exposure to H₂O₂/UV light generates quinone derivatives. Use FTIR to track carbonyl formation (~1680 cm⁻¹) .

Q. How can cross-coupling reactions (e.g., Suzuki or Ullmann) be optimized to functionalize this compound?

Methodological Answer:

  • Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids (e.g., from ) in THF/H₂O (3:1) at 80°C.
  • Ligand Screening : Test bidentate ligands (e.g., dppf) to enhance yield.
  • Workup : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) with GROMACS.
  • Cheminformatics : Generate SMILES/InChI keys (e.g., from ) for database mining .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.